2-Azidoterephthalic acid
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Overview
Description
2-Azidobenzene-1,4-dicarboxylic acid is a derivative of benzene with two carboxylic acid groups and an azide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzene-1,4-dicarboxylic acid with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azide group.
Industrial Production Methods
Industrial production methods for 2-azidobenzene-1,4-dicarboxylic acid are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azidobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, suitable solvents (e.g., dichloromethane), and catalysts (e.g., 4-dimethylaminopyridine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Aminobenzene-1,4-dicarboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azidobenzene-1,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-azidobenzene-1,4-dicarboxylic acid involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine group, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Azobenzene-4,4′-dicarboxylic acid: Similar structure but lacks the azide group.
Benzene-1,4-dicarboxylic acid: Parent compound without the azide group.
2-Aminobenzene-1,4-dicarboxylic acid: Reduction product of 2-azidobenzene-1,4-dicarboxylic acid.
Uniqueness
2-Azidobenzene-1,4-dicarboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable compound for applications in materials science, chemistry, and biology .
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-azidoterephthalic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-6-3-4(7(12)13)1-2-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
IUGMVBUDECYPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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